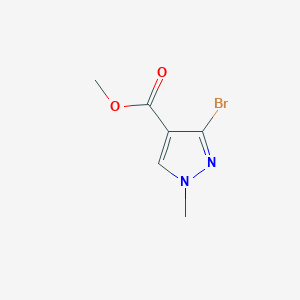![molecular formula C18H11F4N7O B10907321 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907321.png)
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a tetrazole ring, a pyrazole ring, and a tetrafluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method involves the reaction of 5-phenyl-1H-tetrazole with a suitable pyrazole derivative under Chan–Evans–Lam coupling conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrafluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles: These compounds have similar structural features and may exhibit comparable biological activities.
ω-(5-phenyl-2H-tetrazol-2-yl)alkyl-substituted glycine amides: These compounds are also tetrazole derivatives and have been studied for their biological activities.
Uniqueness
1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both a tetrazole and a pyrazole ring, as well as the tetrafluorophenyl group. This combination of structural features may confer unique properties, such as enhanced stability, specific binding affinities, and distinct biological activities .
Propriétés
Formule moléculaire |
C18H11F4N7O |
|---|---|
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
1-[(5-phenyltetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H11F4N7O/c19-11-8-12(20)15(22)16(14(11)21)23-18(30)13-6-7-28(25-13)9-29-26-17(24-27-29)10-4-2-1-3-5-10/h1-8H,9H2,(H,23,30) |
Clé InChI |
LTODSSKCNMUWDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(N=N2)CN3C=CC(=N3)C(=O)NC4=C(C(=CC(=C4F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,3,3-Tetrafluoropropyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10907247.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10907248.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B10907260.png)

![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10907266.png)
![2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B10907273.png)
![5-[(2E)-2-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B10907276.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B10907283.png)
![ethyl (2E)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B10907290.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B10907309.png)
![1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium](/img/structure/B10907318.png)
![2-(4-tert-butylphenyl)-N'-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10907319.png)
